Cas no 2580295-44-7 ((2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid)

(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- EN300-27727256
- 2580295-44-7
- (2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
- (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
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- インチ: 1S/C16H17N3O4/c1-2-19-14(8-9-15(20)21)13(10-17-19)18-16(22)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,22)(H,20,21)/b9-8+
- InChIKey: PAXCBWUYIBGRCM-CMDGGOBGSA-N
- ほほえんだ: O(C(NC1C=NN(CC)C=1/C=C/C(=O)O)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 315.12190603g/mol
- どういたいしつりょう: 315.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727256-1.0g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
Enamine | EN300-27727256-1g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 1g |
$1070.0 | 2023-09-10 | ||
Enamine | EN300-27727256-0.1g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 95.0% | 0.1g |
$943.0 | 2025-03-19 | |
Enamine | EN300-27727256-2.5g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
Enamine | EN300-27727256-0.25g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 95.0% | 0.25g |
$985.0 | 2025-03-19 | |
Enamine | EN300-27727256-5g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 5g |
$3105.0 | 2023-09-10 | ||
Enamine | EN300-27727256-0.05g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 95.0% | 0.05g |
$900.0 | 2025-03-19 | |
Enamine | EN300-27727256-0.5g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 95.0% | 0.5g |
$1027.0 | 2025-03-19 | |
Enamine | EN300-27727256-10.0g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 | |
Enamine | EN300-27727256-5.0g |
(2E)-3-(4-{[(benzyloxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid |
2580295-44-7 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 |
(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
(2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acidに関する追加情報
Professional Introduction of (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
The compound, (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid, is a highly specialized molecule with significant potential in the field of biopharmaceuticals. Its structure combines elements of pyrazoles, benzyloxycarbonyl (Boc) groups, and alpha,beta-unsaturated carboxylic acids, making it a versatile candidate for various applications in drug discovery and development.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive compounds. The presence of the Boc group in this molecule is particularly noteworthy, as it serves as a protecting group in peptide synthesis and can also modulate pharmacokinetic properties such as solubility and stability. This makes the compound an attractive candidate for controlled drug delivery systems, where precise release mechanisms are critical.
The alpha,beta-unsaturated carboxylic acid moiety in this compound is known to exhibit anti-inflammatory and antioxidant properties, which have been explored extensively in preclinical models. Additionally, the E-configuration of the double bond suggests potential for enzymatic activity modulation, as such geometries are often associated with specific binding affinities in biological systems.
Recent advancements in precision medicine have emphasized the need for compounds that can target specific pathways while minimizing off-target effects. The structure of this compound aligns well with these goals, as its pyrazole ring system can be further functionalized to enhance selectivity and potency. For instance, modifications at the 5-position of pyrazole have been shown to improve interactions with receptor sites, paving the way for novel therapeutic agents.
Another area of interest is its potential application in cancer research. The combination of a Boc group and an unsaturated carboxylic acid creates a molecule that could be exploited for tumor-targeted therapies. Studies have demonstrated that such structures can enhance the uptake of drugs by cancer cells, leading to improved therapeutic outcomes.
Furthermore, this compound's stability under physiological conditions is a key advantage in drug formulation. Its resistance to hydrolysis and enzymatic degradation ensures prolonged activity in vivo, which is crucial for sustained drug delivery and efficacy.
In conclusion, (2E)-3-(4-{(benzyloxy)carbonylamino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid represents a promising compound with diverse applications in the biopharmaceutical industry. Its unique combination of structural features positions it as a valuable tool for researchers seeking to develop innovative therapies and drug delivery systems.
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